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Compound of Interest

Compound Name: ZYF0033

Cat. No.: B8118779

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Information regarding a specific molecule designated "ZYF0033" and its direct
impact on SLP76 phosphorylation is not available in the public domain based on the conducted
search. This guide therefore provides a comprehensive overview of the current scientific
understanding of SLP76 phosphorylation, a critical process in immune cell signaling. The
content herein is intended to serve as a foundational resource for researchers investigating this
pathway.

Introduction to SLP76

SH2 domain-containing leukocyte protein of 76 kDa (SLP76) is a critical adaptor protein
primarily expressed in hematopoietic cells, including T cells and mast cells. It plays a central
role in translating antigen receptor engagement into downstream cellular responses.[1][2]
SLP76 lacks any intrinsic enzymatic activity and functions by orchestrating the assembly of
signaling complexes.[2] Its structure includes three key domains: an N-terminal region with
multiple tyrosine phosphorylation sites, a central proline-rich domain, and a C-terminal SH2
domain, all of which mediate protein-protein interactions.[2][3] Upon T-cell receptor (TCR) or
FceRI stimulation, SLP76 becomes phosphorylated, initiating a signaling cascade that leads to
cellular activation, proliferation, and cytokine production.[4][5]

The Central Role of SLP76 Phosphorylation in T-Cell
Activation
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The phosphorylation of SLP76 is a pivotal event in the T-cell signaling cascade. Following TCR
engagement, Lck and Fyn, two Src family kinases, become activated and phosphorylate the
immunoreceptor tyrosine-based activation motifs (ITAMs) of the CD3 and {-chains.[2] This
creates docking sites for the Syk family kinase, ZAP-70, which is subsequently activated and
phosphorylates downstream substrates, including the key adapter proteins LAT (Linker for
Activation of T cells) and SLP76.[2][6]

Phosphorylated LAT recruits a complex containing SLP76 and the adaptor protein GADS
(Grb2-related adaptor downstream of Shc), bringing together crucial signaling effectors.[7] This
"signalsome" assembly is essential for the activation of multiple downstream pathways,
including the phospholipase C-y1 (PLC-y1) pathway, which leads to calcium mobilization and
diacylglycerol (DAG) production, and the Ras-MAPK pathway.[6][8]

Key Kinases and Phosphorylation Sites of SLP76

Several kinases are responsible for the phosphorylation of SLP76 at specific residues, leading
to distinct downstream effects.

ZAP-70-Mediated Tyrosine Phosphorylation

The ZAP-70 protein-tyrosine kinase is a primary kinase responsible for phosphorylating SLP76
on multiple tyrosine residues following TCR activation.[6] Key ZAP-70-targeted sites include
Tyrosine 113 (Y113), Tyrosine 128 (Y128), and Tyrosine 145 (Y145) in the N-terminal region of
SLP76.[4][9] Phosphorylation of these sites is critical for the recruitment and activation of
downstream signaling molecules.[8] For instance, phosphorylated Y112 and Y128 are known to
bind to the SH2 domains of Vav and Nck.[8]

Itk-Mediated Phosphorylation of Tyrosine 173

Interleukin-2-inducible T-cell kinase (Itk), a Tec family kinase, selectively phosphorylates SLP76
at Tyrosine 173 (Y173).[4][10] This phosphorylation event is dependent on the initial priming of
SLP76 by ZAP-70 at the N-terminal tyrosine sites, which recruit and activate Itk.[4][10] The
phosphorylation of Y173 is crucial for the subsequent phosphorylation and activation of PLC-
v1, a key enzyme in the production of second messengers IP3 and DAG.[4][8][10]

HPK1-Mediated Serine Phosphorylation
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Hematopoietic progenitor kinase 1 (HPK1), a serine/threonine kinase, phosphorylates SLP76
at Serine 376 (S376).[7][11] This phosphorylation event creates a binding site for 14-3-3
proteins, which leads to a negative feedback loop that attenuates T-cell activation.[11] The

recruitment of 14-3-3 proteins can interfere with the tyrosine phosphorylation of SLP76 and

PLC-y1, thereby down-modulating the signaling cascade.[11]

Quantitative Data on SLP76 Phosphorylation

The following table summarizes the key phosphorylation sites on SLP76, the responsible

kinases, and the functional consequences of their phosphorylation.

. Downstream .
Phosphorylati . . Functional
. Kinase Interacting References
on Site ] Outcome
Proteins
. T-cell activation,
Tyrosine 113
ZAP-70 Vav, Nck cytoskeletal [8][9]
(Y113)
rearrangement
) T-cell activation,
Tyrosine 128
ZAP-70 Vav, Nck cytoskeletal [81I91[12]
(Y128)
rearrangement
Tyrosine 145 ) Recruitment and
ZAP-70 Itk (SH2 domain) o [8]
(Y145) activation of Itk
Activation of
Tyrosine 173 PLC-y1 PLC-y1, leading
Itk . [4][10][13]
(Y173) (potentially) to Ca2+ flux and
DAG production
) Negative
Serine 376 . ]
HPK1 14-3-3 proteins regulation of T- [71[11]
(S376)

cell activation

Signaling Pathway Diagrams
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Caption: TCR engagement initiates a kinase cascade leading to ZAP-70-mediated
phosphorylation of SLP76.
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Caption: Phosphorylated SLP76 orchestrates multiple downstream signaling pathways.

Experimental Protocols for Studying SLP76
Phosphorylation
T-Cell Stimulation
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A common method to induce SLP76 phosphorylation is through TCR stimulation in cell lines
like Jurkat or in primary T cells.

o Materials:
o T-cell line (e.g., Jurkat) or isolated primary T cells.
o Anti-CD3 antibody (e.g., OKT3).
o Anti-CD28 antibody (for co-stimulation).
o Secondary cross-linking antibody (e.g., goat anti-mouse IgG).
o Cell culture medium (e.g., RPMI-1640 with 10% FBS).
o Phosphate-buffered saline (PBS).

e Protocol:

[e]

Culture T cells to the desired density.

o

Wash cells with cold PBS and resuspend in serum-free medium.

Incubate cells with anti-CD3 and anti-CD28 antibodies on ice.

[¢]

o

Add a secondary cross-linking antibody and incubate at 37°C for various time points (e.g.,
0, 2, 5, 10 minutes).

[¢]

Stop the stimulation by adding ice-cold lysis buffer.

Immunoprecipitation and Western Blotting

This technique is used to isolate SLP76 and detect its phosphorylation status.
e Materials:
o Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

o Anti-SLP76 antibody.

© 2025 BenchChem. All rights reserved. 6/10 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8118779?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

[e]

Protein A/G agarose beads.

o

Anti-phosphotyrosine antibody (e.g., 4G10).

[¢]

Phospho-specific antibodies (e.g., anti-pY128-SLP76).

[e]

SDS-PAGE gels and blotting equipment.

Chemiluminescent substrate.

[e]

e Protocol:

[e]

Lyse stimulated cells and clarify the lysate by centrifugation.

o Incubate the cell lysate with an anti-SLP76 antibody overnight at 4°C.

o Add Protein A/G agarose beads to capture the antibody-protein complexes.

o Wash the beads several times with lysis buffer.

o Elute the proteins from the beads by boiling in SDS-PAGE sample buffer.

o Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

o Probe the membrane with an anti-phosphotyrosine antibody or a phospho-specific SLP76
antibody.

o Detect the signal using a chemiluminescent substrate.

Flow Cytometry (Phospho-flow)

Phospho-flow allows for the quantitative analysis of SLP76 phosphorylation at the single-cell
level.[12][14]

o Materials:
o Stimulated T cells.

o Fixation buffer (e.g., paraformaldehyde).
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[e]

Permeabilization buffer (e.g., methanol).

o

Fluorescently labeled anti-CD4 and anti-CD8 antibodies.

[¢]

Fluorescently labeled phospho-specific SLP76 antibody (e.g., anti-pY128-SLP76).

[¢]

Flow cytometer.

e Protocol:
o Stimulate T cells as described above.
o Fix the cells with paraformaldehyde.
o Permeabilize the cells with methanol.

o Stain the cells with fluorescently labeled antibodies against cell surface markers and
phosphorylated SLP76.

o Analyze the cells using a flow cytometer to quantify the mean fluorescence intensity (MFI)
of the phospho-specific antibody in different cell populations.[12]

Conclusion

The phosphorylation of SLP76 is a highly regulated and complex process that is fundamental
to immune cell function. A thorough understanding of the kinases, phosphorylation sites, and
downstream signaling events is crucial for the development of novel therapeutics targeting
immune-related disorders. While the specific impact of "ZYF0033" on this pathway remains to
be elucidated, the methodologies and foundational knowledge presented in this guide provide a
robust framework for investigating the effects of novel compounds on SLP76 phosphorylation
and T-cell signaling.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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